6-Ethoxy-2-methylnicotinic acid
Description
6-Ethoxy-2-methylnicotinic acid is a pyridine derivative with a carboxylic acid group at position 3, an ethoxy substituent at position 6, and a methyl group at position 2. The ethoxy group (‑OCH₂CH₃) confers distinct electronic and steric properties compared to other alkoxy or hydroxy substituents, influencing solubility, reactivity, and intermolecular interactions .
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
6-ethoxy-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c1-3-13-8-5-4-7(9(11)12)6(2)10-8/h4-5H,3H2,1-2H3,(H,11,12) |
InChI Key |
WQSHHDNWIVOVNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=C(C=C1)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-methylnicotinic acid typically involves the esterification of 6-methylnicotinic acid with an alcohol solvent under acidic conditions. The reaction is carried out at a temperature range of 80-100°C . The ester formed is then subjected to further reactions to introduce the ethoxy group.
Industrial Production Methods
Industrial production of 6-Ethoxy-2-methylnicotinic acid involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes the use of inorganic bases and organic solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-Ethoxy-2-methylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Ethoxy-2-methylnicotinic acid involves its interaction with specific molecular targets. It can modulate enzyme activity and influence metabolic pathways. The compound’s effects are mediated through its binding to receptors and enzymes, altering their activity and leading to various biological outcomes .
Comparison with Similar Compounds
Research Findings and Implications
- Reactivity : Ethoxy groups enhance stability against hydrolysis compared to methoxy, making 6-ethoxy-2-methylnicotinic acid a better candidate for prolonged biological activity .
- Drug Design : The methyl group at position 2 may improve metabolic stability, as seen in 6-methoxy-2-methyl-2H-indazole-3-carboxylic acid derivatives ().
- Safety : While combustion data is unavailable for 6-ethoxy-2-methylnicotinic acid, analogs like 2-methoxynicotinic acid require respiratory protection during handling, suggesting similar precautions .
Biological Activity
6-Ethoxy-2-methylnicotinic acid is a derivative of nicotinic acid, distinguished by an ethoxy group at the sixth position and a methyl group at the second position of the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the biological activity of 6-ethoxy-2-methylnicotinic acid, presenting findings from various studies, including data tables and case studies.
The molecular formula of 6-ethoxy-2-methylnicotinic acid is . The synthesis typically involves the esterification of 6-methylnicotinic acid with ethanol, conducted under reflux conditions at temperatures ranging from 80°C to 100°C. The reaction can be scaled for industrial production, ensuring high yield and purity through distillation and crystallization methods.
Biological Activities
Research has identified several biological activities associated with 6-ethoxy-2-methylnicotinic acid:
1. Antimicrobial Properties:
- Studies indicate that this compound exhibits significant antimicrobial activity against a range of pathogenic bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.
2. Anti-inflammatory Effects:
- The compound has been investigated for its anti-inflammatory properties, potentially modulating inflammatory pathways by interacting with specific enzymes and receptors involved in inflammation and oxidative stress.
3. Mechanism of Action:
- The proposed mechanism involves the modulation of metabolic pathways related to inflammation. It is believed to influence enzyme activity linked to oxidative stress, providing a therapeutic avenue for conditions characterized by chronic inflammation.
Case Studies
Several studies have focused on the biological effects of 6-ethoxy-2-methylnicotinic acid:
- Study on Antimicrobial Activity: A recent study evaluated the efficacy of 6-ethoxy-2-methylnicotinic acid against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus. This suggests strong potential for development as an antimicrobial agent.
- Anti-inflammatory Study: Another research effort explored its effects on lipopolysaccharide (LPS)-induced inflammation in vitro. Results showed that treatment with 6-ethoxy-2-methylnicotinic acid significantly reduced pro-inflammatory cytokine levels (e.g., TNF-alpha, IL-6), indicating its potential utility in managing inflammatory diseases.
Data Table: Biological Activities Overview
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL (S. aureus) | |
| Anti-inflammatory | Reduced TNF-alpha, IL-6 levels | |
| Enzyme Modulation | Inhibition of oxidative stress enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
